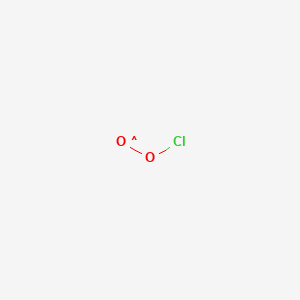
Chlorine superoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloridodioxygen(.) is a chlorine dioxide.
Wissenschaftliche Forschungsanwendungen
Generation and Implications of Superoxide Ion
Superoxide ions, including those involving chlorine superoxide, have diverse implications in chemical and biological systems. They play a significant role in the destruction of hazardous chemicals and synthesis of organic compounds. Recent advancements in technology and instrumentation provide better insights into the mechanisms and products of these reactions, highlighting the significance of superoxide ions in environmental chemistry and various applications (Hayyan, Hashim, & Alnashef, 2016).
Impact on Freshwater Algae
Chlorine, including this compound, can significantly affect non-target organisms in aquatic environments. Studies have shown that exposure to chlorine compounds can lead to physiological and biochemical damages in green algae like Closterium ehrenbergii. This includes a decrease in growth rate, pigment levels, and induction of oxidative stress, providing insights into the environmental impact of chlorine compounds (Sathasivam, Ebenezer, Guo, & Jang‐Seu Ki, 2016).
Enhanced Reactivity in Water-Solid Matrices
Research has shown that superoxide's reactivity increases in the presence of solid surfaces, like in water-solid matrices. This enhanced reactivity is significant for environmental remediation, particularly in treating water contaminated with oxidized organic compounds such as chlorinated aliphatics (Furman et al., 2009).
Role in Electrochemical Reactions
Superoxide ions, possibly including this compound, are involved in the electrochemical degradation of organic compounds. Studies suggest that the superoxide ion preferentially degrades compounds with higher chlorine content, highlighting its potential use in waste treatment and the removal of chlorine from chlorinated solvent waste (Mcgee, Cassidy, Quigley, & Vos, 1992).
Chlorine Oxidation in Soil Treatment
Superoxide ions are also implicated in the oxidation of chlorinated organics by hydrogen peroxide in soil treatments. This process, used for in-situ treatment of contaminated surface soils, effectively oxidizes contaminants through the release of organic bound chlorine (Ravikumar & Gurol, 1994).
Reactive Chlorine in Bacterial Resistance
This compound, as part of reactive chlorine species, plays a role in bacterial resistance. The RclR protein in Escherichia coli, for instance, responds specifically to reactive chlorine, indicating the importance of understanding these responses for insights into bacterial-immune system interactions (Parker, Schwessinger, Jakob, & Gray, 2013).
Eigenschaften
Molekularformel |
ClO2 |
|---|---|
Molekulargewicht |
67.45 g/mol |
InChI |
InChI=1S/ClO2/c1-3-2 |
InChI-Schlüssel |
ASCHNMXUWBEZDM-UHFFFAOYSA-N |
Kanonische SMILES |
[O]OCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


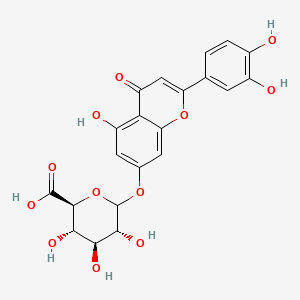
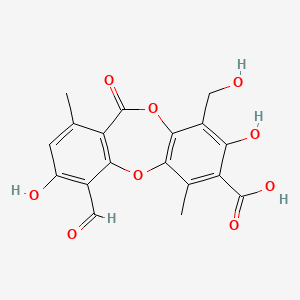
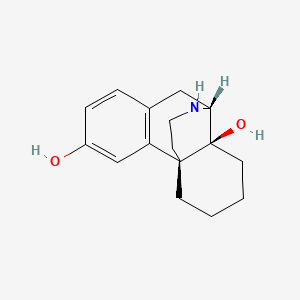
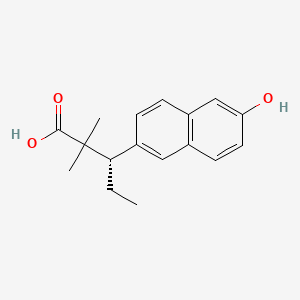
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
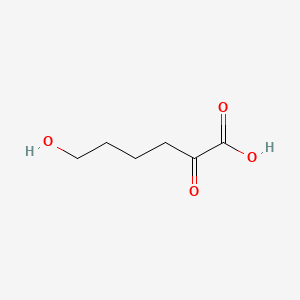

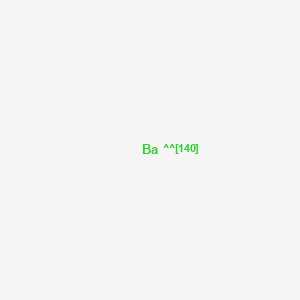
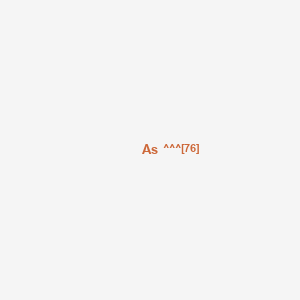
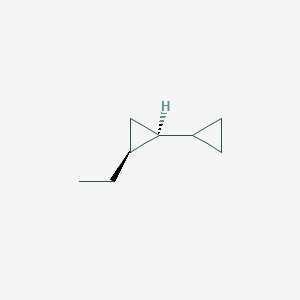
![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
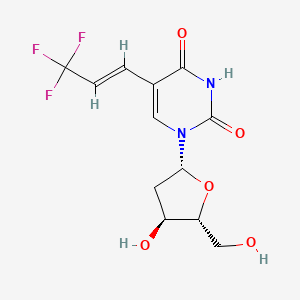
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)
